Angstrom6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Angstrom6 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds. The protecting groups are removed using trifluoroacetic acid, and the final product is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound involves large-scale solid-phase peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures in place to ensure consistency. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry and nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Angstrom6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.
Reduction: Reduction of disulfide bonds can restore the peptide to its reduced form.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used reducing agents.
Substitution: Amino acid derivatives and coupling reagents are used for substitution reactions
Major Products Formed
Oxidation: Disulfide-bonded this compound.
Reduction: Reduced this compound.
Substitution: Modified this compound with altered amino acid sequences
Scientific Research Applications
Angstrom6 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and interaction with cell surface receptors.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit tumor cell migration, invasion, and metastasis.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools
Mechanism of Action
Angstrom6 exerts its effects by binding to the CD44 receptor on the surface of tumor cells. This binding modulates CD44-mediated cell signaling, leading to the inhibition of tumor cell migration, invasion, and metastasis. The peptide interferes with the urokinase plasminogen activator and urokinase plasminogen activator receptor cascade, which is crucial for the degradation of the extracellular matrix and tumor cell invasion .
Comparison with Similar Compounds
Similar Compounds
Tiplaxtinin: A selective inhibitor of plasminogen activator inhibitor-1.
UK-371804: An effective and specific urokinase plasminogen activator inhibitor.
TM5275 sodium: An inhibitor of plasminogen activator inhibitor-1
Uniqueness of Angstrom6
This compound is unique due to its specific mechanism of action involving the modulation of CD44-mediated cell signaling. This property distinguishes it from other similar compounds that primarily target plasminogen activator inhibitor-1 or urokinase plasminogen activator .
Properties
IUPAC Name |
2-[[2-[[1-[1-[2-[[2-[[1-(2-acetamido-6-aminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62N10O15/c1-21(52)42-23(7-2-3-15-40)36(60)47-16-4-8-27(47)35(59)45-25(19-50)33(57)46-26(20-51)37(61)49-18-6-10-29(49)38(62)48-17-5-9-28(48)34(58)43-22(12-14-31(54)55)32(56)44-24(39(63)64)11-13-30(41)53/h22-29,50-51H,2-20,40H2,1H3,(H2,41,53)(H,42,52)(H,43,58)(H,44,56)(H,45,59)(H,46,57)(H,54,55)(H,63,64) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDSEXRLRQZDOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62N10O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
911.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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